chemical properties of 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine
chemical properties of 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine
An In-Depth Technical Guide to the Chemical Properties of 3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine
Part 1: Executive Summary & Structural Logic
3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine is a highly specialized heterocyclic intermediate belonging to the 4-azaindole family. In the context of modern drug discovery, this scaffold serves as a "privileged structure," particularly in the design of ATP-competitive kinase inhibitors.[1]
The molecule derives its value from its orthogonal reactivity profile :
-
C3-Iodine: A labile handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing rapid library generation at the vector extending into the kinase solvent-exposed region.[1]
-
C7-Nitro: An electron-withdrawing group that modulates the electronic properties of the pyridine ring and serves as a masked aniline equivalent for late-stage functionalization.
-
Pyrrole NH: A hydrogen bond donor critical for hinge-binding interactions in enzyme active sites.[1]
This guide provides a rigorous analysis of its physicochemical properties, synthetic routes, and reactivity, grounded in empirical data and mechanistic logic.[1]
Part 2: Structural Analysis & Physicochemical Profile
Nomenclature and Numbering
Confusion often arises between azaindole isomers. The 1H-pyrrolo[3,2-b]pyridine scaffold places the pyridine nitrogen at position 4 (relative to the fused system).[1]
-
Common Name: 4-Azaindole.
-
IUPAC Name: 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine.
-
Topological Features:
Electronic Distribution
The molecule exhibits a "push-pull" electronic system:
-
The Pyrrole Ring: Inherently electron-rich but moderated by the electron-withdrawing nature of the fused pyridine ring and the iodine atom.[1]
-
The Pyridine Ring: Strongly deactivated by the 7-nitro group.[1] This dramatically lowers the pKa of the pyrrole N-H proton compared to unsubstituted 4-azaindole (pKa ~17.5 in DMSO).[1] The estimated pKa of the 7-nitro derivative is significantly lower (approx. 11–13), making the N-H more susceptible to deprotonation and alkylation.[1]
Solubility & Stability
-
Solubility: Poor in non-polar solvents (Hexanes, DCM).[1] Moderate to good solubility in polar aprotic solvents (DMSO, DMF, DMAc).[1]
-
Stability: The C-I bond is light-sensitive; the compound should be stored in amber vials.[1] The nitro group confers stability against oxidative degradation but makes the ring system electron-deficient.[1]
Part 3: Synthetic Pathways
The synthesis of 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine is typically convergent, building the azaindole core before installing the iodine.
Step 1: Construction of the 7-Nitro-4-azaindole Core
Direct nitration of 4-azaindole occurs preferentially at C3. Since C3 is the target for iodination, the nitro group at C7 is best installed before ring closure or via specific directed methods.[1] A reliable route involves the Batcho-Leimgruber synthesis starting from a nitro-picoline derivative.
Step 2: Regioselective Iodination (The Critical Step)
Iodination of the 7-nitro-4-azaindole core is highly regioselective for the C3 position due to the residual nucleophilicity of the pyrrole enamine system.[1]
Reagents: N-Iodosuccinimide (NIS) is preferred over elemental iodine (
Figure 1: Synthetic flow from pyridine precursor to the iodinated target.
Part 4: Reactivity Profile & Functionalization
This molecule is a versatile building block.[1][4] The reactivity map below details how to manipulate specific sites.
C3-Iodine: Palladium-Catalyzed Cross-Coupling
The C-I bond is the most reactive site for metal-catalyzed reactions.
-
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[1]
-
Catalyst:
or . -
Base:
or .[1] -
Note: The 7-nitro group can poison some catalysts; higher catalyst loading (5-10 mol%) may be required.
-
-
Sonogashira: Couples with terminal alkynes.[1]
-
Heck Reaction: Couples with alkenes.[1]
C7-Nitro: Reduction to Aniline
The nitro group is a "masked" amine.[1]
-
Reduction Conditions:
(gentle) or (standard).[1] -
Utility: The resulting 7-amino group can be converted to amides, ureas, or sulfonamides, significantly altering the solubility and binding properties of the final drug candidate.[1]
N1-Pyrrole Nitrogen: Protection/Alkylation
-
Acidity: Enhanced by the 7-nitro group.[1]
-
Reagents: Alkyl halides (
) with bases like or .[1][5] -
Protecting Groups: SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc are recommended if N1-alkylation is not desired in the final product.[1]
Figure 2: Divergent reactivity map for library generation.[1]
Part 5: Detailed Experimental Protocols
Protocol A: Iodination of 7-nitro-1H-pyrrolo[3,2-b]pyridine
This protocol ensures mono-iodination at C3 without over-iodination.
-
Preparation: Dissolve 7-nitro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF (10 mL/g). The solution will be yellow/orange.[1]
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes. Do not dump all at once to avoid exotherms.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass: M+126).[1]
-
Workup: Pour the reaction mixture into ice-water (10x volume). The product typically precipitates as a yellow/brown solid.[1]
-
Purification: Filter the solid. Wash with water and cold diethyl ether.[1] If no precipitate forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over
, and concentrate.[1] -
Yield: Typical yields are 85–95%.[1]
Protocol B: Suzuki Coupling at C3 (General Procedure)
-
Mix: Combine 3-iodo-7-nitro-scaffold (1.0 eq), Boronic acid (1.2 eq), and
(2.0 eq) in Dioxane:Water (4:1). -
Degas: Sparge with nitrogen for 10 minutes.
-
Catalyst: Add
(0.05 eq).[1] -
Heat: Heat to 90°C for 4–12 hours under nitrogen.
-
Purification: Standard aqueous workup followed by flash chromatography (Hexane/EtOAc).
Part 6: Safety & Handling
-
Hazard Identification:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.
References
-
Synthesis of Pyrrolopyridines: Hojnik, C. (2014).[1] Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology.[1] Link
-
Reactivity of Azaindoles: Minakata, S., et al. (2025).[1] Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Synthesis. Link
-
Kinase Inhibitor Scaffolds: Wang, C., et al. (2024).[1] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. Royal Society of Chemistry.[1] Link
-
Iodination Methodologies: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling. NIH/PubMed Central.[1] Link
-
Properties of 7-Nitro-4-azaindole: ChemScene Database Entry for 7-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190313-38-2). Link
Sources
- 1. Frontiers | Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction [frontiersin.org]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
